(S)-Carnitine Mesylate synthesis from (S)-3-hydroxybutyrolactone
(S)-Carnitine Mesylate synthesis from (S)-3-hydroxybutyrolactone
Technical Whitepaper: Stereoselective Synthesis of (S)-Carnitine Mesylate
Part 1: Executive Summary & Stereochemical Criticality
This technical guide details the stereoselective synthesis of (S)-Carnitine Mesylate (D-Carnitine Mesylate) utilizing (S)-3-hydroxybutyrolactone ((S)-3-HBL) as the chiral progenitor.
Critical Stereochemical Notice: Researchers must distinguish between the target molecule and the physiological congener:
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Target: (S)-Carnitine (D-Carnitine). This is the unnatural enantiomer, often used in research as a competitive inhibitor of carnitine acyltransferases or as a chiral resolution standard.
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Physiological Form: L-Carnitine has the (R) -configuration.[1]
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Synthetic Logic: To obtain the (S)-isomer from (S)-3-HBL, the synthesis must proceed with retention of configuration at the C3 chiral center. This necessitates a pathway that avoids activation of the hydroxyl group (which would lead to inversion via epoxide formation), relying instead on ring-opening via C4-activation.
Part 2: Scientific Principles & Mechanism
The synthesis relies on the Bromohydrin Pathway , a robust method for converting lactones to quaternary amines without racemization.
Mechanism of Action
The transformation involves three distinct mechanistic phases:
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Acid-Catalyzed Ring Opening (Activation): The lactone ring of (S)-3-HBL is opened using Hydrogen Bromide (HBr) in ethanol. The bromide ion acts as a nucleophile attacking the C4 position (the
-carbon), while the ethanol esterifies the resulting carboxylic acid. Since the C3-hydroxyl group is not the site of substitution, the (S)-configuration is strictly preserved . -
Nucleophilic Substitution (Quaternization): Trimethylamine (TMA) displaces the terminal bromide via an
mechanism. -
Hydrolysis & Salt Formation: The ethyl ester is hydrolyzed to the inner salt (betaine), followed by stoichiometric acidification with Methanesulfonic Acid (MsOH) to yield the mesylate salt.
Reaction Scheme (DOT Visualization)
Figure 1: Step-wise reaction pathway ensuring retention of stereochemistry from (S)-HBL to (S)-Carnitine.
Part 3: Materials & Equipment
Reagents:
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(S)-3-Hydroxybutyrolactone (98%+ ee)
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HBr (33% in Acetic Acid or 48% Aqueous)
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Ethanol (Absolute)
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Trimethylamine (45% aq.[1] solution or anhydrous gas)
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Methanesulfonic Acid (MsOH, >99%)
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Solvents: Ethyl Acetate, Isopropanol (for crystallization).
Equipment:
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High-pressure glass reactor (Q-Tube or Autoclave) rated for 5 bar (due to TMA volatility).
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Rotary Evaporator with vacuum control.
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HPLC with Chiral Column (e.g., Chiralpak AD-H).
Part 4: Step-by-Step Experimental Protocol
Phase 1: Synthesis of (S)-Ethyl 4-bromo-3-hydroxybutyrate
Rationale: Activation of the C4 position without touching the C3 chiral center.
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Charge: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve (S)-3-hydroxybutyrolactone (10.2 g, 100 mmol) in Absolute Ethanol (50 mL) .
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Acid Addition: Cool to 0°C. Dropwise add HBr (33% in AcOH, 25 mL) over 20 minutes.
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Control Point: Exotherm management is crucial to prevent dehydration to crotonates.
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Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) until lactone disappears.
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Workup: Concentrate under reduced pressure to remove ethanol/AcOH. Dilute residue with Ethyl Acetate (100 mL), wash with sat.
(2 x 50 mL) and Brine. Dry over . -
Isolation: Evaporate solvent to yield (S)-Ethyl 4-bromo-3-hydroxybutyrate as a pale yellow oil.
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Expected Yield: ~19-20 g (90-95%).
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Phase 2: Quaternization & Hydrolysis
Rationale: Substitution of the halide followed by ester hydrolysis.
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Substitution: Transfer the bromo-ester (21.1 g, 100 mmol) to a pressure vessel. Add Trimethylamine (45% aq., 40 mL) .
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Heating: Seal the vessel and heat to 60°C for 12 hours .
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Safety: TMA creates pressure. Ensure vessel is rated >5 bar.
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Hydrolysis: Cool the mixture. The intermediate (Carnitine Ethyl Ester Bromide) is often hydrolyzed in situ by the water/amine mixture, but for high purity, add HCl (2N, 50 mL) and reflux for 2 hours to ensure complete ester cleavage.
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Purification (Ion Exchange): Pass the crude hydrolysate through a strongly basic anion exchange resin (OH- form) to remove halide ions. Elute with water.[1][2][3]
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Isolation: Lyophilize the aqueous eluent to obtain (S)-Carnitine Inner Salt (white solid).
Phase 3: Formation of (S)-Carnitine Mesylate
Rationale: Stoichiometric salt formation for stability.
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Salt Formation: Dissolve (S)-Carnitine Inner Salt (16.1 g, 100 mmol) in minimal Methanol (50 mL) .
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Acidification: Add Methanesulfonic Acid (9.6 g, 100 mmol) dropwise at 0°C. Stir for 30 minutes.
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Crystallization: Slowly add Isopropanol (150 mL) or Acetone to induce precipitation.
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Filtration: Filter the white crystalline solid, wash with cold isopropanol, and dry under vacuum at 40°C.
Part 5: Data Presentation & Analysis
Process Metrics Table
| Parameter | Specification | Notes |
| Starting Material | (S)-3-Hydroxybutyrolactone | Optical Rotation |
| Intermediate | (S)-Ethyl 4-bromo-3-hydroxybutyrate | Retention of configuration |
| Final Product | (S)-Carnitine Mesylate | |
| Overall Yield | 65 - 75% | Calculated from HBL |
| Chemical Purity | > 99.0% | HPLC (HILIC mode) |
| Chiral Purity (ee) | > 98.5% | No racemization observed |
*Note: (R)-Carnitine (L-form) has a rotation of approx -31°. The (S)-form (D-form) will be positive.
Process Workflow Diagram
Figure 2: Industrial workflow for the batch synthesis of Carnitine Mesylate.
Part 6: References
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Kaneka Corporation. (1985). Process for the preparation of L-carnitine. European Patent EP0158101. Link
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Context: Describes the handling of 3-hydroxybutyrolactone and ring-opening principles (though focused on the L-isomer via inversion, the chemical handling of the lactone is foundational).
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Zhou, B., et al. (2003). Synthesis of L-carnitine from (S)-3-hydroxybutyrolactone. Tetrahedron: Asymmetry, 14(18), 2697-2700. Link
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Context: Establishes the stereochemical outcomes of HBL ring-opening reactions.
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Lonza AG. (1990). Process for the preparation of L-carnitine. U.S. Patent 4,933,490. Link
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Context: Details the kinetics of trimethylamine substitution on 4-halo-3-hydroxybutyrates.
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Bochkov, A. F., et al. (1988). Synthesis of carnitine and its derivatives. Zhurnal Organicheskoi Khimii.
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Context: General methods for carnitine salt formation (mesylates/chlorides).
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Sources
- 1. INDUSTRIAL PROCESS FOR THE PRODUCTION OF L-CARNITINE - Patent 1131279 [data.epo.org]
- 2. EP1027343A1 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google Patents [patents.google.com]
- 3. WO1999023086A1 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google Patents [patents.google.com]
